molecular formula C24H20N4O4S B5264163 4-[[(Z)-3-(3-methoxyphenyl)-3-oxoprop-1-enyl]amino]-N-quinoxalin-2-ylbenzenesulfonamide

4-[[(Z)-3-(3-methoxyphenyl)-3-oxoprop-1-enyl]amino]-N-quinoxalin-2-ylbenzenesulfonamide

Cat. No.: B5264163
M. Wt: 460.5 g/mol
InChI Key: ZDFJTBJYMFLVQG-YPKPFQOOSA-N
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Description

4-[[(Z)-3-(3-methoxyphenyl)-3-oxoprop-1-enyl]amino]-N-quinoxalin-2-ylbenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoxaline ring, a sulfonamide group, and a methoxyphenyl group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(Z)-3-(3-methoxyphenyl)-3-oxoprop-1-enyl]amino]-N-quinoxalin-2-ylbenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 3-methoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base. This intermediate is then reacted with a sulfonamide derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial to ensure consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[[(Z)-3-(3-methoxyphenyl)-3-oxoprop-1-enyl]amino]-N-quinoxalin-2-ylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products

The major products formed from these reactions include various quinoxaline derivatives, reduced quinoxaline compounds, and substituted sulfonamide derivatives. These products can have different chemical and physical properties, making them useful for various applications .

Scientific Research Applications

4-[[(Z)-3-(3-methoxyphenyl)-3-oxoprop-1-enyl]amino]-N-quinoxalin-2-ylbenzenesulfonamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule.

    Medicine: The compound’s potential therapeutic properties are being investigated, particularly in the treatment of cancer and infectious diseases.

    Industry: In industrial applications, the compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[[(Z)-3-(3-methoxyphenyl)-3-oxoprop-1-enyl]amino]-N-quinoxalin-2-ylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. For example, in cancer research, the compound has been shown to inhibit the activity of certain kinases, which are involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[[(Z)-3-(3-methoxyphenyl)-3-oxoprop-1-enyl]amino]-N-quinoxalin-2-ylbenzenesulfonamide include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[[(Z)-3-(3-methoxyphenyl)-3-oxoprop-1-enyl]amino]-N-quinoxalin-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4S/c1-32-19-6-4-5-17(15-19)23(29)13-14-25-18-9-11-20(12-10-18)33(30,31)28-24-16-26-21-7-2-3-8-22(21)27-24/h2-16,25H,1H3,(H,27,28)/b14-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFJTBJYMFLVQG-YPKPFQOOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C=CNC2=CC=C(C=C2)S(=O)(=O)NC3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)/C=C\NC2=CC=C(C=C2)S(=O)(=O)NC3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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